![molecular formula C15H19N5O B2823353 N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 1311967-52-8](/img/structure/B2823353.png)
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, also known as CCPA, is a potent and selective agonist for the A1 adenosine receptor. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the A1 adenosine receptor has been shown to have numerous physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of cardiac function. CCPA has been extensively studied for its potential therapeutic applications in a variety of disease states.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide acts as a selective agonist for the A1 adenosine receptor. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of cardiac function, among other physiological effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have numerous biochemical and physiological effects, including vasodilation, inhibition of neurotransmitter release, modulation of cardiac function, reduction in oxidative stress, and inhibition of tumor growth. These effects are mediated through the activation of the A1 adenosine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for the A1 adenosine receptor, as well as its well-characterized mechanism of action. However, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide also has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide, including:
1. Further investigation of its potential therapeutic applications in cardiovascular disease, neurodegenerative disorders, and cancer.
2. Development of more selective and potent analogs of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide for use in lab experiments and potential clinical applications.
3. Investigation of the potential for combination therapy with N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide and other drugs for enhanced therapeutic effects.
4. Exploration of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to modulate other physiological pathways beyond the A1 adenosine receptor.
5. Investigation of the potential for N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide to have therapeutic effects in other disease states beyond those currently studied.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide involves the reaction of 4-cyanomethylpiperidine with cyclopropylamine, followed by the addition of pyrimidine-2-carboxylic acid and subsequent coupling with 4-nitrophenyl chloroformate. The resulting intermediate is then reduced with palladium on carbon to yield N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. In cardiovascular disease, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function. In neurodegenerative disorders, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer, N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide has been shown to have anticancer effects, including inhibiting tumor growth and inducing apoptosis.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-11-20(13-2-3-13)14(21)12-4-9-19(10-5-12)15-17-7-1-8-18-15/h1,7-8,12-13H,2-5,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVHIYGIQJXHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-(pyrimidin-2-yl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.